molecular formula C14H11N3O2S B2594336 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid CAS No. 1519582-79-6

2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid

Cat. No.: B2594336
CAS No.: 1519582-79-6
M. Wt: 285.32
InChI Key: VHLZCHVILYHSRT-UHFFFAOYSA-N
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Description

2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both quinoline and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through nucleophilic substitution reactions, where the amino group of quinoline reacts with the thiazole derivative.

    Formation of the Acetic Acid Group: The acetic acid group can be introduced through carboxylation reactions, where the thiazole-quinoline intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and the thiazole sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and thiazole derivatives.

Scientific Research Applications

2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs.

    Industry: It is used in the synthesis of various bioactive molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole moiety can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(quinolin-5-ylamino)thiazol-4-yl)propionic acid: Similar structure with a propionic acid group instead of an acetic acid group.

    2-(2-(quinolin-5-ylamino)thiazol-4-yl)butyric acid: Similar structure with a butyric acid group instead of an acetic acid group.

    2-(2-(quinolin-5-ylamino)thiazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of an acetic acid group.

Uniqueness

2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid is unique due to its specific combination of quinoline and thiazole moieties, which confer distinct biological activities and chemical reactivity. The presence of the acetic acid group also allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(19)7-9-8-20-14(16-9)17-12-5-1-4-11-10(12)3-2-6-15-11/h1-6,8H,7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLZCHVILYHSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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